N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Description
N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C21H20ClN3S and its molecular weight is 381.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
One area of application involves antimicrobial and antioxidant activities. Compounds with pyrazole and carbothioamide functionalities have been synthesized and tested for their antimicrobial activities against a range of microorganisms. Chloro derivatives, in particular, exhibit significant activity, suggesting potential use in developing new antimicrobial agents. Additionally, some compounds demonstrate free-radical scavenging activity, indicating their potential as antioxidants (Hamada & Abdo, 2015).
Cytotoxicity and Anticancer Activity
Innovative compounds, including pyrazine derivatives, have been explored for their cytotoxic effects on cancer cell lines. For instance, a zinc(II) complex derived from an ONS-donor thio-Schiff base exhibited notable cytotoxicity against A549 cell lines at low concentrations, highlighting its potential as an anticancer agent (Shaikh et al., 2019).
Molecular Docking and Spectroscopic Analysis
Another application involves molecular docking and spectroscopic analysis to understand the interactions of these compounds with biological targets. For example, a novel pyrazole derivative was subjected to molecular docking studies to predict its antimicrobial activity, supported by spectroscopic analysis, including density functional theory (DFT) calculations (Sivakumar et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of such compounds are critical for understanding their properties and potential applications. Studies have detailed the synthesis routes of pyrazole and carbothioamide derivatives, providing insights into their chemical behavior and the basis for further research in material science, chemistry, and pharmacology (Radini, 2018).
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3S/c1-15-4-6-16(7-5-15)20-19-3-2-12-24(19)13-14-25(20)21(26)23-18-10-8-17(22)9-11-18/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNHJRVBOPFYNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.